N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide
Description
N-(4-(Hydroxymethyl)cyclopent-2-en-1-yl)acetamide is a cyclopentene-derived acetamide characterized by a hydroxymethyl substituent at the 4-position of the cyclopentene ring. This compound is notable for its strained alicyclic structure, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h2-3,7-8,10H,4-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSLVBYLHIRGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves several steps. One of the methods includes the hydrolysis of a silyl protecting group in a cyclopentene derivative under the action of ion-exchange resins or tetrabutylammonium fluoride . This is followed by ring opening with aqueous ethylamine, leading to the formation of amido alcohol . The protection of the hydroxyl group and subsequent epoxidation-fragmentation steps result in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents under specific conditions.
Major Products
The major products formed from these reactions include cyclopentenone derivatives and various substituted cyclopentene compounds .
Scientific Research Applications
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves its conversion by cellular enzymes to active metabolites . These metabolites interact with molecular targets such as nucleic acids and proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Acetamides
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Structure : Aromatic acetamide with a hydroxyl group at the para position of the benzene ring.
- Properties : High solubility in polar solvents (e.g., water), melting point ~169°C, and well-documented analgesic properties .
- Key Difference : The absence of an alicyclic ring reduces strain and reactivity compared to the cyclopentene-containing target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Aromatic acetamide with electron-withdrawing nitro and sulfonyl groups.
- Properties : Lower solubility in water due to hydrophobic substituents; used as a precursor for sulfur-containing heterocycles .
- Key Difference : The sulfonyl and nitro groups enable diverse reactivity (e.g., nucleophilic substitution) absent in the cyclopentene-based compound.
Heterocyclic and Alicyclic Acetamides
- N-[4-Chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide Structure: Complex pyrimidine derivative with the same cyclopentene-hydroxymethyl moiety. Key Difference: The pyrimidine ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets compared to simpler cyclopentene acetamides.
N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
- Structure : Branched aliphatic chain with a hydroxymethyl group and a long alkyl chain.
- Properties : Melting point 83–87°C, low water solubility; used as an intermediate in sphingosine analogs .
- Key Difference : The bulky alkyl chain increases hydrophobicity, limiting applications in polar media compared to the compact cyclopentene derivative.
Cycloalkene-Based Acetamides
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Structure : Cyclohexene ring linked via an ethyl chain to an aromatic acetamide.
- Properties : Larger ring size reduces strain but decreases reactivity compared to cyclopentene derivatives .
- Key Difference : The methoxyphenyl group introduces electron-donating effects, altering electronic properties relative to the hydroxymethyl-substituted cyclopentene.
Comparative Data Table
Biological Activity
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Structural Overview
The compound features a cyclopentene ring with a hydroxymethyl substitution and an acetamide functional group. The presence of these functional groups suggests possible interactions with various biological targets, influencing its pharmacological profile.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural motifs present may facilitate interactions with bacterial cell walls or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-pyrimidinamine | Chloro-substituted pyrimidine | Antimicrobial |
| Cyclopentenyl Cytosine | Cyclopentenyl group attached to nucleoside | Antiviral |
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study:
A study conducted on derivatives of cyclopentenyl compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.
3. Enzyme Inhibition
The presence of functional groups such as amides and hydroxymethyl groups may allow for enzyme inhibition activities. These groups can mimic natural substrates, potentially leading to competitive inhibition of enzymes involved in metabolic processes.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Compound Tested | Inhibition Type |
|---|---|---|
| Dipeptidyl Peptidase IV | Cyclopentenyl derivatives | Competitive |
| Protein Kinase A | Acetamide derivatives | Non-competitive |
The synthesis of this compound can be achieved through several synthetic routes, optimizing for yield and purity. The mechanism of action is hypothesized to involve binding to specific biological targets, modulating cellular pathways that lead to antimicrobial or anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
